molecular formula C12H9F3N6O2S B6592264 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine CAS No. 1845706-42-4

6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592264
CAS No.: 1845706-42-4
M. Wt: 358.30 g/mol
InChI Key: LBXXYETZZIBKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its nitrophenyl group, thiosemicarbazido moiety, and trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of 3-nitroaniline with thiocarbamide and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Generation of various substituted pyrimidines and thiosemicarbazides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has shown potential in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group enhances its reactivity, while the trifluoromethyl group increases its stability. The thiosemicarbazido moiety plays a crucial role in binding to biological targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

  • 6-(2-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

  • 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

  • 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(chloromethyl)pyrimidine

Uniqueness: 6-(3-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine stands out due to its unique trifluoromethyl group, which imparts exceptional stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust chemical properties.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

[[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O2S/c13-12(14,15)9-5-8(17-11(18-9)20-19-10(16)24)6-2-1-3-7(4-6)21(22)23/h1-5H,(H3,16,19,24)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXXYETZZIBKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133602
Record name Hydrazinecarbothioamide, 2-[4-(3-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845706-42-4
Record name Hydrazinecarbothioamide, 2-[4-(3-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845706-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, 2-[4-(3-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.